Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylate group at the 3rd position of the imidazo[1,5-a]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl chloroformate under basic conditions to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate: Similar structure but with a chlorine atom at the 8th position.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Biological Activity
Methyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.17 g/mol
- CAS Number : 874776-53-1
- Melting Point : 196–197 °C
Research indicates that compounds with imidazo[1,5-a]pyridine structures often exhibit diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of such compounds, potentially increasing their bioavailability and efficacy.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,5-a]pyridine possess notable antimicrobial properties. For instance, a related compound demonstrated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.48 μg/mL for resistant strains .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have indicated that it inhibits cell proliferation in various cancer cell lines, including breast cancer models (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Safety Profile :
- Mechanistic Insights :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-5-7-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 |
InChI Key |
MWTYXRVEEVPVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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